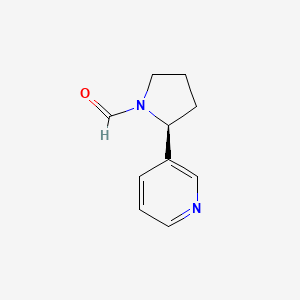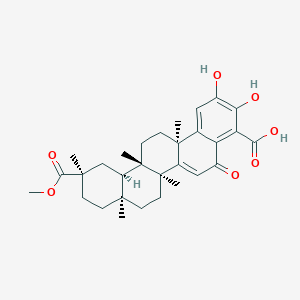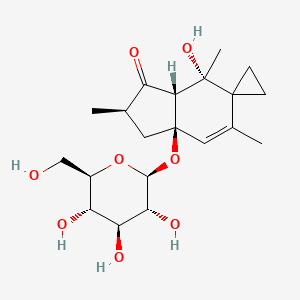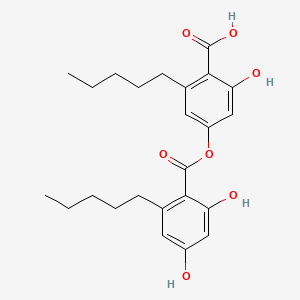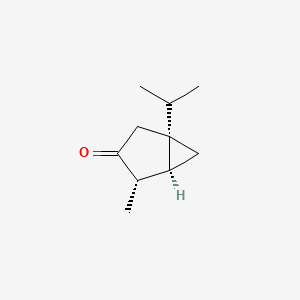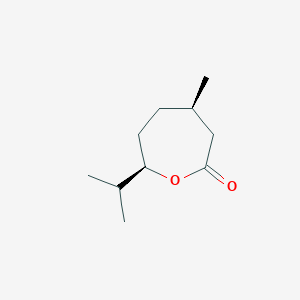
(4R,7R)-7-isopropyl-4-methyloxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,7R)-7-isopropyl-4-methyloxepan-2-one is a 7-isopropyl-4-methyloxepan-2-one in which both stereocentres have R configuration.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of N-substituted derivatives : A series of N-substituted(4R,7S)-7-isopropyl-4-methylazepan-2-one was synthesized, showing high yield and confirmed structures through NMR techniques (Yang Nian-fa, 2011).
- Role in asymmetric allylic alkylation : The compound played a role in the preparation of optically active pyrazole used in asymmetric allylic alkylation with palladium coordination, leading to high enantiomeric excess (ee) values (Bovens, Togni, & Venanzi, 1993).
- Polymer synthesis and characterization : It was involved in the synthesis of polymers like poly(potassium 1-hydroxy acrylate), showing high water absorption capacity, and could be used as a viscosifier (Kumar & Negi, 2015).
Structural Studies and Catalysis
- Structural characterization of chiral pyrazoles : The compound contributed to the creation of new chiral pyrazoles, which were structurally characterized by NMR, indicating potential use as a chiral auxiliary or catalyst (Kashima, Miwa, Shibata, & Nakazono, 2002).
- In oxidative transformations : It was used in the synthesis of unknown seven-membered lactones through the Baeyer-Villiger reaction, demonstrating its role in skeletal transformations of ketones (Ishmuratov, Vydrina, Yakovleva, Galkina, Lobko, Muslukhov, Vyrypaev, & Tolstikov, 2012).
Polymerization and Material Science
- Ring-opening polymerization : This compound was used in the living ring-opening polymerization of cyclic carbonates, resulting in polymers with narrow molecular weight distributions (Takeuchi, Aida, & Endo, 1999).
- Application in macromolecular chemistry : It showed high reactivity in free-radical homo- or copolymerization, with complete ring opening, indicating its importance in polymer science (Evans, Moad, Rizzardo, & Thang, 1994).
Applications in Drug Synthesis and Photoreactions
- Role in drug synthesis : The compound contributed to the synthesis of renin inhibitory peptides, illustrating its use in medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
- Involvement in photochemical reactions : It was used in the irradiation of certain diketones, leading to the formation of peroxides and lactones, demonstrating its role in photochemistry (Yoshioka, Nishizawa, Suzuki, Iwata, Kumakura, & Hasegawa, 1995).
Propiedades
Nombre del producto |
(4R,7R)-7-isopropyl-4-methyloxepan-2-one |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(4R,7R)-4-methyl-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
Clave InChI |
GGAXPLCKKANQED-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](OC(=O)C1)C(C)C |
SMILES canónico |
CC1CCC(OC(=O)C1)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252972.png)





![2,2-dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1252982.png)
